molecular formula C10H10O3 B2475971 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde CAS No. 156297-81-3

5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde

Cat. No.: B2475971
CAS No.: 156297-81-3
M. Wt: 178.187
InChI Key: CIJTYVNAGPHTGD-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde is an organic compound with the molecular formula C10H10O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and cyclization reactions are likely employed on a larger scale to produce this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: 5-Methoxy-2,3-dihydro-1-benzofuran-4-carboxylic acid.

    Reduction: 5-Methoxy-2,3-dihydro-1-benzofuran-4-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-4-carbaldehyde: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    5-Hydroxy-2,3-dihydro-1-benzofuran-4-carbaldehyde: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.

    5-Methoxy-2,3-dihydro-1-benzofuran-4-carboxylic acid:

Uniqueness

5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the benzofuran ring. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJTYVNAGPHTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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